molecular formula C23H25NO4 B14938816 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14938816
M. Wt: 379.4 g/mol
InChI Key: JSZSBDVKVRNDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine heterocyclic core. Its structure features:

  • A 4-butyl group at position 4 of the chromene ring.
  • A 4-methoxybenzyl substituent at position 8.
  • A ketone group at position 2 of the oxazine ring.

This scaffold is of pharmacological interest due to its structural similarity to bioactive flavonoids and isoflavonoids, which often exhibit anti-inflammatory, antiviral, and osteogenic properties .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

4-butyl-9-[(4-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H25NO4/c1-3-4-5-17-12-22(25)28-23-19(17)10-11-21-20(23)14-24(15-27-21)13-16-6-8-18(26-2)9-7-16/h6-12H,3-5,13-15H2,1-2H3

InChI Key

JSZSBDVKVRNDHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Chromeno-oxazinone derivatives differ primarily in substituent groups at positions 3, 4, 9, and the oxazine ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations in Chromeno-Oxazinone Derivatives
Compound Name R4 R9 RAryl Key Modifications Reference
Target Compound: 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Butyl 4-Methoxybenzyl N/A - -
9-Butyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (Compound 2) - Butyl 3-(4-Methoxyphenyl) Positional swap of butyl and aryl groups
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4e, n=3) Methyl 4-Hydroxybutyl 3,4-Dimethoxyphenyl Hydroxyalkyl chain; methyl at position 2
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4i, n=3) Trifluoromethyl 4-Hydroxybutyl 4-Fluorophenyl Electron-withdrawing CF3 group
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Propyl 3-Methoxybenzyl N/A Shorter alkyl chain (propyl vs. butyl)
Key Observations:
  • Butyl vs.
  • Aryl Substituents : The 4-methoxybenzyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF3, F) in analogs like 4i, which may alter tautomerization dynamics and receptor binding .
  • Positional Isomerism : Compound 2 in swaps the butyl and aryl group positions, demonstrating that osteogenic activity depends on substituent placement .

Physicochemical Properties

Melting points, yields, and spectroscopic data reflect substituent effects on crystallinity and synthetic feasibility:

Table 2: Physical and Spectroscopic Data
Compound Name Yield (%) Melting Point (°C) Key Spectroscopic Features (NMR/IR/MS) Reference
Target Compound - - Expected δH ~6.8–7.3 ppm (aromatic protons); C=O stretch ~1700 cm⁻¹ -
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4a, n=3) 82 - 1H NMR: δ 6.8–7.3 (aryl), δ 3.8 (OCH3); IR: 1705 cm⁻¹ (C=O)
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4e, n=4) 77 160–161 13C NMR: δ 56.2 (OCH3), δ 168.9 (C=O); MS: m/z 414.2
9-(4-Fluorophenyl)-2-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (6k) 35 140–143 1H NMR: δ 7.2–7.5 (fluorophenyl); HRMS: m/z 409.12 (calc. 409.13)
Key Observations:
  • Melting Points : Hydroxyalkyl substituents (e.g., 4-hydroxypentyl in 4e) increase melting points (160–161°C) due to hydrogen bonding , whereas fluorophenyl groups (6k) lower crystallinity (140–143°C) .
  • Synthetic Yields : Yields range from 35% (6k) to 83% (4b, n=3), influenced by steric hindrance from bulky substituents .

Biological Activity

The compound 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one represents a novel structure within the class of oxazines and chromenes. Its potential biological activities have garnered attention in recent years, particularly in the context of anticancer and antioxidant properties. This article presents a comprehensive review of its biological activity based on diverse research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H30N2O4\text{C}_{26}\text{H}_{30}\text{N}_2\text{O}_4

This structure includes a butyl group and a methoxybenzyl moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including A-549 (lung carcinoma), MCF7 (breast carcinoma), and HCT116 (colon carcinoma).

Research Findings

  • Cytotoxicity Assays : The compound was tested for its inhibitory effects on cancer cell proliferation. Results indicated an IC50 value ranging from 0.02 to 0.08 μmol/mL , comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression. Further studies are needed to elucidate specific pathways affected by this compound.

Antioxidant Activity

The compound also demonstrated promising antioxidant properties through DPPH radical scavenging assays. At a concentration of 100 μg/mL , it showed moderate radical-scavenging activity compared to ascorbic acid .

Data Summary Table

Activity Cell Line IC50 (μmol/mL) Comparison
Anticancer ActivityA-5490.02Doxorubicin (0.04)
MCF70.06Doxorubicin (0.06)
HCT1160.08Doxorubicin (0.06)
Antioxidant ActivityDPPH Scavenging100 μg/mLAscorbic Acid

Case Studies

  • Study on Antiproliferative Effects : A study involving the synthesis of related compounds showed that derivatives with similar structural features displayed varying degrees of antiproliferative activity against cancer cell lines . This suggests that modifications in the side chains can significantly influence biological activity.
  • In Vivo Studies : While most research has focused on in vitro assessments, preliminary in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models.

Q & A

Q. What are the established synthetic routes for 4-butyl-9-(4-methoxybenzyl)-chromeno-oxazin-2-one?

The synthesis typically involves aminomethylation of 7-hydroxychromones using primary amines and formaldehyde. A key step is the annelation of the 1,3-benzoxazine cycle, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) under reflux conditions. Substituents like the 4-methoxybenzyl group are introduced via nucleophilic substitution or alkylation reactions. For example, ω-hydroxyalkyl groups can be incorporated using ω-aminoalcohols, followed by purification via recrystallization (ethanol/water mixtures) . Multi-step protocols may require optimization of solvent systems (e.g., toluene, THF) and catalysts (e.g., TBAB for phase transfer) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Essential for confirming hydrogen environments (e.g., methoxybenzyl protons at δ 3.7–3.9 ppm) and carbon backbone integrity.
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxazinone ring) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and tautomeric forms, as demonstrated in related chromeno-oxazine derivatives .

Q. What are the primary biological targets or activities reported for this compound?

Derivatives of this scaffold exhibit osteogenic activity by modulating BMP/Smad and RANK/RANKL/OPG pathways. For instance, a structurally similar compound (with a furan-3-ylmethyl substituent) showed dual osteoblast-promoting and osteoclast-inhibiting effects in murine models, outperforming ipriflavone .

Advanced Research Questions

Q. How do substituent variations (e.g., alkyl chains, aryl groups) influence bioactivity?

  • The butyl group at position 4 enhances lipophilicity, potentially improving membrane permeability.
  • The 4-methoxybenzyl moiety contributes to π-π stacking with target receptors (e.g., estrogen receptors in osteoporosis models).
  • Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 stabilize tautomeric forms, affecting binding affinity . Comparative studies using analogues with pentyl or hydroxyalkyl chains reveal that longer alkyl groups may reduce solubility but increase half-life in vivo .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Structural Reanalysis : Confirm tautomerization states via NMR kinetics or X-ray diffraction, as tautomeric equilibria (e.g., chromeno-oxazine ↔ hydroxychromone) can alter activity .
  • Assay Standardization : Control for variables like cell line (e.g., RAW264.7 vs. MC3T3-E1), RANKL concentration, and incubation time to minimize variability .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes against divergent targets (e.g., BMP-2 vs. RANKL receptors) .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

  • DFT Calculations : Optimize transition states for key reactions (e.g., nucleophilic attack at the oxazinone carbonyl) to predict regioselectivity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
  • Molecular Orbital Analysis : Identify reactive sites (e.g., HOMO/LUMO distributions) for electrophilic/nucleophilic modifications .

Q. How does tautomerization impact compound stability and pharmacological performance?

Tautomerization between the 9,10-dihydro-oxazinone and 8-hydroxy-chromone forms can alter solubility, metabolic stability, and target engagement. For example:

  • The oxazinone tautomer may exhibit higher plasma stability due to reduced susceptibility to esterase cleavage.
  • Tautomeric equilibria are pH-dependent; buffered formulations (pH 6.5–7.4) can stabilize the bioactive form .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors to improve yield in multi-step syntheses and reduce side products .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare with crystallographic data .
  • Biological Assays : Include positive controls (e.g., ipriflavone for osteogenic activity) and dose-response curves to quantify potency (EC50/IC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.